N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide
Description
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide is a synthetic small molecule characterized by a chromene-6-sulfonamide core linked to a substituted indole moiety. The indole ring features a 2-methyl group and a 5-trifluoromethoxy substituent, while the chromene component includes a 2-oxo group and a sulfonamide functional group at position 4.
Properties
IUPAC Name |
N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O5S/c1-12-16(17-11-14(31-21(22,23)24)3-5-18(17)26-12)8-9-25-32(28,29)15-4-6-19-13(10-15)2-7-20(27)30-19/h2-7,10-11,25-26H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFFJOBDMWMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide involves several steps:
Indole Synthesis: Starting with a 2-methylindole, which undergoes electrophilic aromatic substitution to introduce the trifluoromethoxy group.
Chromene Formation: The chromene moiety is synthesized via a Pechmann condensation reaction involving a phenol derivative and an activated carboxylic acid derivative.
Sulfonamide Addition: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine group on the indole-chromene intermediate. Industrial Production Methods: Industrial-scale production might employ similar steps but optimized for scalability and yield, using continuous flow reactions and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions to form sulfone derivatives.
Reduction: Can be reduced to form the corresponding amine derivatives.
Substitution: Participates in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the indole moiety. Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkylating agents for nucleophilic substitution. Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole or chromene derivatives.
Scientific Research Applications
N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide has wide-ranging applications:
Chemistry: Used as a reagent in organic synthesis to introduce indole and chromene functionalities.
Biology: Investigated for its potential as a bioactive molecule, particularly for enzyme inhibition studies.
Medicine: Potential therapeutic agent due to its unique structure, being studied for anti-inflammatory and anticancer properties.
Industry: Utilized in material science for the development of new polymers and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the sulfonamide moiety increases its binding affinity. The indole and chromene structures facilitate interactions with proteins, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Chromene vs. Benzene/Benzoxazole Cores
Trifluoromethoxy vs. Methoxy/Chloro Substituents
Sulfonamide vs. Carboxamide Functional Groups
- Sulfonamides generally exhibit stronger acidity (pKa ~10–11) than carboxamides (pKa ~15–17), influencing solubility and hydrogen-bonding capacity. This may favor sulfonamides in targeting charged residues in proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
